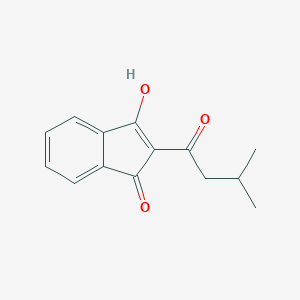
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C14H14O3 It is known for its unique structure, which includes an indene backbone substituted with a hydroxy group and a 3-methylbutanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with appropriate reagents to introduce the hydroxy and 3-methylbutanoyl groups. One common method involves the use of indene-1-one as a starting material, which undergoes a series of reactions including acylation and hydroxylation to yield the desired product. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications.
化学反応の分析
Types of Reactions
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 3-methylbutanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 3-oxo-2-(3-methylbutanoyl)inden-1-one, while reduction of the carbonyl group can produce 3-hydroxy-2-(3-methylbutanol)inden-1-one.
科学的研究の応用
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbonyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s reactivity. The specific pathways involved can vary depending on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione: A tautomer of this compound with similar structural features.
3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Another compound with a similar indene backbone but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
139307-18-9 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC名 |
3-hydroxy-2-(3-methylbutanoyl)inden-1-one |
InChI |
InChI=1S/C14H14O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-6,8,16H,7H2,1-2H3 |
InChIキー |
XLGORMZCXDBMNV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O |
正規SMILES |
CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















